molecular formula C7H11N3 B2600008 (2S)-2-Pyrazin-2-ylpropan-1-amine CAS No. 2248174-23-2

(2S)-2-Pyrazin-2-ylpropan-1-amine

Cat. No. B2600008
CAS RN: 2248174-23-2
M. Wt: 137.186
InChI Key: SZCGQOBISAGMQL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Pyrazin-2-ylpropan-1-amine, also known as 2PPA, is a chemical compound that has been gaining attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, and research into its mechanism of action is ongoing. In

Scientific Research Applications

(2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have potential therapeutic applications in a variety of areas. One area of research is in the treatment of depression and anxiety disorders. Studies have shown that (2S)-2-Pyrazin-2-ylpropan-1-amine can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis.

Mechanism Of Action

The exact mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-amine is not yet fully understood. However, it is believed to work by increasing the levels of serotonin and dopamine in the brain. These neurotransmitters are involved in the regulation of mood, and increasing their levels can have an antidepressant effect. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could be related to its mechanism of action.
Biochemical and Physiological Effects:
(2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin and dopamine in the brain, which can have an antidepressant effect. Additionally, (2S)-2-Pyrazin-2-ylpropan-1-amine has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory disorders such as arthritis. Other studies have suggested that (2S)-2-Pyrazin-2-ylpropan-1-amine may have neuroprotective properties, which could make it useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-2-Pyrazin-2-ylpropan-1-amine in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has a range of potential therapeutic applications, which makes it a promising area of research. However, there are also limitations to using (2S)-2-Pyrazin-2-ylpropan-1-amine in lab experiments. One limitation is that the exact mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its effects. Additionally, more research is needed to determine the optimal dosage and administration route for therapeutic use.

Future Directions

There are many potential future directions for research into (2S)-2-Pyrazin-2-ylpropan-1-amine. One area of research is to further explore its mechanism of action and how it affects neurotransmitter levels in the brain. Additionally, more research is needed to determine the optimal dosage and administration route for therapeutic use. Another area of research is to explore the potential use of (2S)-2-Pyrazin-2-ylpropan-1-amine in the treatment of neurodegenerative disorders such as Alzheimer's disease. Overall, the potential therapeutic applications of (2S)-2-Pyrazin-2-ylpropan-1-amine make it a promising area of research for the future.

Synthesis Methods

The synthesis of (2S)-2-Pyrazin-2-ylpropan-1-amine involves the reaction of pyrazine-2-carboxylic acid with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. This reaction produces (2S)-2-Pyrazin-2-ylpropan-1-amine as the final product. The purity of the product can be improved through recrystallization.

properties

IUPAC Name

(2S)-2-pyrazin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGQOBISAGMQL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Pyrazin-2-ylpropan-1-amine

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